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Compound of Interest

Compound Name: Lauroylcarnitine chloride

Cat. No.: B1139120 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Lauroylcarnitine chloride, a long-chain acylcarnitine, is a compound of significant interest in

pharmaceutical and biomedical research. Primarily recognized for its role as a permeation

enhancer, its interactions with cellular systems are multifaceted, encompassing influences on

cell membrane integrity, intercellular junctions, and apoptotic pathways. This technical guide

provides a comprehensive overview of the in-vitro characterization of Lauroylcarnitine
chloride, consolidating key physicochemical data, detailing experimental methodologies for its

assessment, and visualizing its known and inferred cellular signaling pathways. The information

presented herein is intended to serve as a foundational resource for researchers investigating

the therapeutic and formulation applications of this compound.

Physicochemical Properties
A thorough understanding of the physicochemical properties of Lauroylcarnitine chloride is

fundamental to its application in in-vitro studies and formulation development. These properties

dictate its solubility, stability, and interactions with biological membranes.
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Property Value Reference(s)

Molecular Formula C₁₉H₃₈ClNO₄ [1]

Molecular Weight 379.97 g/mol [1]

Appearance White to off-white powder

Melting Point 161-165 °C

Solubility DMSO: 10-50 mg/mL [1]

Ethanol: 20 mg/mL

Methanol: Slightly soluble

Storage Conditions Store at 0-8 °C, hygroscopic

Biological Activity: Permeation Enhancement
The most well-documented in-vitro activity of Lauroylcarnitine chloride is its ability to

enhance the permeability of epithelial barriers, such as the intestinal mucosa. This effect is

primarily attributed to its interaction with and modulation of tight junctions.

Effect on Transepithelial Electrical Resistance (TEER)
and Paracellular Flux
Lauroylcarnitine chloride induces a rapid, concentration-dependent decrease in the

transepithelial electrical resistance (TEER) of epithelial cell monolayers, such as Caco-2 cells.

[1][2] This decrease in TEER is indicative of an opening of the paracellular pathway, which is

further confirmed by an increased flux of paracellular markers like fluorescein isothiocyanate

dextran (FD-40) and mannitol.[1][3]
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Cell Line Concentration
Effect on
TEER

Effect on
Paracellular
Flux

Reference(s)

Caco-2 Not specified Decrease
Increase in FD-

40 flux
[1]

Rat Colon Threshold (Ct) Decrease
Enhanced

permeability
[2]

Modulation of Tight Junction Proteins
The permeation-enhancing effect of Lauroylcarnitine chloride is mediated by its interaction

with key tight junction proteins. Studies have shown that it can decrease the protein levels of

claudin 1, 4, and 5 in Caco-2 cell monolayers.[1] Additionally, at higher concentrations, it can

alter the distribution of Zonula Occludens-1 (ZO-1).[3]

Biological Activity: Cytotoxicity and Apoptosis
While effective as a permeation enhancer, Lauroylcarnitine chloride can exhibit cytotoxicity at

higher concentrations.[3] Furthermore, based on studies of the related compound L-carnitine, it

is inferred that Lauroylcarnitine chloride may induce apoptosis in certain cell types,

particularly cancer cells.

Cytotoxicity
The cytotoxic effects of Lauroylcarnitine chloride are generally observed at concentrations

exceeding those required for permeation enhancement.[2] These effects are often associated

with lytic effects on the cell membrane.[3] Specific IC50 values for Lauroylcarnitine chloride
are not widely reported and would be cell-line dependent.

Induction of Apoptosis (Inferred from L-carnitine
studies)
Studies on L-carnitine suggest that it can selectively induce apoptosis in cancer cells.[4][5] This

process is thought to involve both the intrinsic (mitochondrial) and extrinsic (death receptor)

pathways. Key molecular events include the upregulation of Fas, TNF-α, caspase-8, caspase-
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9, and caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[4] L-carnitine has

also been shown to inhibit the activity of caspases 3, 7, and 8 at certain concentrations.[6][7]

Experimental Protocols
The following are detailed methodologies for key in-vitro experiments to characterize

Lauroylcarnitine chloride.

Transepithelial Electrical Resistance (TEER)
Measurement
This protocol assesses the integrity of epithelial cell monolayers.

Cell Culture: Seed Caco-2 cells on permeable filter supports (e.g., Transwell®) and culture

until a confluent monolayer is formed, typically for 21 days.

Treatment: Equilibrate the cell monolayers in a transport buffer (e.g., Hanks' Balanced Salt

Solution) for 30 minutes at 37°C. Replace the apical buffer with a solution containing the

desired concentration of Lauroylcarnitine chloride.

Measurement: At designated time points, measure the electrical resistance across the

monolayer using an epithelial voltohmmeter.

Data Analysis: Subtract the resistance of a blank filter from the measured resistance and

multiply by the surface area of the filter to obtain the TEER value (Ω·cm²).

Paracellular Permeability Assay
This assay quantifies the flux of molecules through the paracellular pathway.

Cell Culture: Grow Caco-2 cell monolayers on permeable filter supports as described for the

TEER assay.

Treatment: After equilibration in transport buffer, add a solution containing Lauroylcarnitine
chloride and a fluorescent paracellular marker (e.g., FD-40) to the apical chamber.

Sampling: At various time points, collect samples from the basolateral chamber.
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Quantification: Measure the fluorescence of the basolateral samples using a fluorescence

plate reader.

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following

formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux of the marker across the

monolayer, A is the surface area of the filter, and C0 is the initial concentration of the marker

in the apical chamber.

Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere

overnight.

Treatment: Replace the culture medium with fresh medium containing various concentrations

of Lauroylcarnitine chloride and incubate for a specified period (e.g., 24, 48 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the

MTT to formazan crystals.

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to

dissolve the formazan crystals.

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate

reader.

Data Analysis: Express the results as a percentage of the viability of untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.[8][9][10][11]

Cell Treatment: Treat cells with Lauroylcarnitine chloride for the desired time.

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V

and propidium iodide (PI) to the cell suspension.

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-

negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic

cells are both Annexin V- and PI-positive.

Caspase Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.[12][13]

Cell Lysis: Treat cells with Lauroylcarnitine chloride, then lyse the cells to release their

contents.

Substrate Addition: Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)

to the cell lysate.

Incubation: Incubate at 37°C to allow active caspases to cleave the substrate.

Measurement: Measure the fluorescence generated from the cleaved substrate using a

fluorescence plate reader.

Data Analysis: Quantify caspase activity relative to a standard curve or as a fold change

compared to untreated cells.

Mitochondrial Membrane Potential Assay
This assay assesses mitochondrial health, which is often compromised during apoptosis.[14]

[15][16][17]

Cell Treatment: Treat cells with Lauroylcarnitine chloride.

Dye Loading: Incubate the cells with a potentiometric fluorescent dye (e.g., TMRE or JC-1).

In healthy cells with a high mitochondrial membrane potential, these dyes accumulate in the

mitochondria.
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Analysis: Analyze the fluorescence of the cells using flow cytometry or a fluorescence

microscope. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane

potential.

Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and mechanisms through which

Lauroylcarnitine chloride is understood to exert its in-vitro effects.
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Caption: Modulation of tight junction proteins by Lauroylcarnitine chloride.

Experimental Workflow for Permeability Studies
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Caption: Workflow for in-vitro permeability assessment.
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Inferred Apoptosis Signaling Pathways (based on L-
carnitine)
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Click to download full resolution via product page

Caption: Inferred apoptotic signaling pathways influenced by Lauroylcarnitine chloride.

Conclusion
The in-vitro characterization of Lauroylcarnitine chloride reveals it to be a potent modulator of

epithelial permeability, primarily through its effects on tight junction integrity. While it holds

promise as a formulation excipient for enhancing drug delivery, its potential for cytotoxicity at

higher concentrations necessitates careful dose-response studies. The inferred pro-apoptotic

activity in cancer cells, based on data from related carnitine compounds, suggests an intriguing

avenue for future therapeutic research. The experimental protocols and pathway visualizations

provided in this guide offer a robust framework for scientists and researchers to further explore

and harness the properties of Lauroylcarnitine chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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